molecular formula C15H15Cl2NO2 B14474872 4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- CAS No. 65185-35-5

4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis-

Katalognummer: B14474872
CAS-Nummer: 65185-35-5
Molekulargewicht: 312.2 g/mol
InChI-Schlüssel: VOXFJMDAPFELJU-LDXVYITESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- is a chemical compound with a complex structure that includes a benzodioxin ring, a methanamine group, and a phenyl group substituted with chlorine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- typically involves multiple steps. One common method includes the reaction of 6-chloro-4-phenyl-1,3-benzodioxin with methanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-1,3-Benzodioxin: A related compound with a similar benzodioxin ring structure.

    6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine: Another derivative with a fluorine substitution.

    2,4-Bis(trichloromethyl)-4H-1,3-benzodioxin-6-amine: A compound with multiple trichloromethyl groups.

Uniqueness

4H-1,3-Benzodioxin-2-methanamine, 6-chloro-4-phenyl-, hydrochloride, cis- is unique due to its specific substitution pattern and the presence of both a methanamine group and a phenyl group with a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

65185-35-5

Molekularformel

C15H15Cl2NO2

Molekulargewicht

312.2 g/mol

IUPAC-Name

[(2R,4R)-6-chloro-4-phenyl-4H-1,3-benzodioxin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C15H14ClNO2.ClH/c16-11-6-7-13-12(8-11)15(19-14(9-17)18-13)10-4-2-1-3-5-10;/h1-8,14-15H,9,17H2;1H/t14-,15+;/m0./s1

InChI-Schlüssel

VOXFJMDAPFELJU-LDXVYITESA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]2C3=C(C=CC(=C3)Cl)O[C@@H](O2)CN.Cl

Kanonische SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC(O2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.